molecular formula C24H37NaO6 B1675251 Lovastatin Sodium CAS No. 75225-50-2

Lovastatin Sodium

Cat. No. B1675251
CAS RN: 75225-50-2
M. Wt: 444.5 g/mol
InChI Key: LXZBFUBRYYVRQJ-AXHZAXLDSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lovastatin is a lipid-lowering medication that is part of the statin drug class. It is used to treat and prevent coronary heart disease, hypercholesterolemia, and in adolescent patients with heterozygous familial hypercholesterolemia . Lovastatin is a cholesterol-lowering agent first isolated from a strain of Aspergillus terreus . It has been FDA-approved to treat and prevent coronary heart disease, hypercholesterolemia, and adolescent patients with heterozygous familial hypercholesterolemia .


Synthesis Analysis

Lovastatin is formed from dihydromonacolin L (DML), which is synthesized by lovastatin nonaketide synthase (LovB), with the assistance of a separate trans-acting enoyl reductase (LovC). A full DML synthesis comprises 8 polyketide synthetic cycles with about 35 steps .


Molecular Structure Analysis

The molecular formula of Lovastatin is C24H36O5 . Lovastatin is a fatty acid ester that is mevastatin carrying an additional methyl group on the carbobicyclic skeleton .


Chemical Reactions Analysis

Lovastatin showed melting point at 445 K and thermal stability up to 535 K . It presented morphological polymorphism, which in the drug has the same unit cell, but with different crystal habits .


Physical And Chemical Properties Analysis

Lovastatin has a 30% bioavailability with an extensive first-pass effect; less than 5% reaches the systemic circulation . When administered without food, its bioavailability is reduced by 50% . It has a half-life of 1.1 to 1.7 hours and greater than 95% protein binding .

Scientific Research Applications

  • Cardiovascular Diseases

    • Lovastatin, like other statins, is used as an effective treatment against primary hypercholesterolemia . It can reduce the endogenous synthesis of cholesterol and prevent the onset and development of atherosclerosis .
    • Lovastatin inhibits the enzyme HMG-CoA reductase, which catalyses the conversion of HMG-CoA to mevalonate in cholesterol production .
    • The general circulation of statin drugs is fairly low due to the first-pass metabolism in the liver and clearance by the digestive system . To address this, research has been conducted to develop novel technologies to improve bioavailability and therapeutic efficacy .
  • Biotechnological Production

    • Advances in the biochemistry and genetics of lovastatin have allowed the development of new methods for the production of simvastatin . This lovastatin derivative can be efficiently synthesized from monacolin J (lovastatin without the side chain) by a process that uses the Aspergillus terreus enzyme acyltransferase LovD .
  • Prevention of Cardiovascular Diseases

    • Lovastatin is used together with diet, weight-loss, and exercise to reduce the risk of heart attack and stroke and to decrease the chance that heart surgery will be needed in people who have heart disease or who are at risk of developing heart disease .
  • Regulation of Cholesterol Levels

    • Lovastatin is used to slow the progress of heart disease, prevent heart attacks, prevent chest pain, lower bad cholesterol and raise good cholesterol (HDL), and lower triglycerides .
  • Pharmaceutical Intermediate

    • Lovastatin Sodium is an organic compound that can be used as a pharmaceutical intermediate for the preparation of Simvastatin .
  • Novel Formulation Approaches

    • Extensive pharmaceutical research in understanding the causes of low oral bioavailability of Lovastatin has led to the development of novel technologies to address these challenges . These technologies vary from conventional dosage forms to nanoparticulate drug-delivery systems, and have the potential to cause improvements in bioavailability and consequently therapeutic efficacy .
  • Cancer Treatment

    • Some studies suggest that statins, including Lovastatin, may have potential in cancer treatment. The mechanism is thought to be related to the inhibition of the mevalonate pathway, which is important for the growth of cancer cells .
  • Neurodegenerative Diseases

    • There is ongoing research into the use of statins for the treatment of neurodegenerative diseases such as Alzheimer’s. The anti-inflammatory and cholesterol-lowering properties of statins may have a protective effect on neurons .
  • Anti-inflammatory Effects

    • Statins, including Lovastatin, have been found to have anti-inflammatory effects, which may be beneficial in conditions such as rheumatoid arthritis and lupus .
  • Diabetes

    • Some research suggests that statins may help to improve blood sugar control in people with diabetes, potentially reducing the risk of complications .
  • Liver Diseases

    • Statins may have a role in the treatment of certain liver diseases due to their ability to reduce cholesterol levels, which can be beneficial in conditions such as non-alcoholic fatty liver disease .
  • Kidney Diseases

    • Statins may be used in the management of kidney diseases. They can help to reduce levels of protein in the urine, a common symptom of kidney disease .

Safety And Hazards

While statins are highly effective and safe for most people, they have been linked to muscle pain, digestive problems, and mental fuzziness in some people . Rarely, they may cause liver damage .

Future Directions

Statins are widely used and have been proven to be effective in the prevention of atherosclerotic vascular disease events . The clear evidence of the benefit of statin use coupled with very minimal side effects or long term effects has resulted in this class becoming one of the most widely prescribed medications in North America . The risks of other unfavorable effects such as the slightly increased risk of new-onset diabetes and potentially increased risk of haemorrhagic stroke are much smaller than the cardiovascular benefits with the use of statins .

properties

IUPAC Name

sodium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O6.Na/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);/q;+1/p-1/t14-,15-,16-,18+,19+,20-,21-,23-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZBFUBRYYVRQJ-AXHZAXLDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37NaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lovastatin Sodium

CAS RN

75225-50-2
Record name Lovastatin sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075225502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LOVASTATIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LK08RY63S3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lovastatin Sodium
Reactant of Route 2
Reactant of Route 2
Lovastatin Sodium
Reactant of Route 3
Reactant of Route 3
Lovastatin Sodium
Reactant of Route 4
Lovastatin Sodium
Reactant of Route 5
Lovastatin Sodium
Reactant of Route 6
Lovastatin Sodium

Citations

For This Compound
112
Citations
I Singh, M Khan, L Key, S Pai - New England Journal of Medicine, 1998 - Mass Medical Soc
To the Editor: X-linked adrenoleukodystrophy is an inherited recessive disorder characterized by a defect in peroxisomal β-oxidation of very-long-chain fatty acids (those with more than …
Number of citations: 117 www.nejm.org
M Watanabe, H Koike, T Ishiba, T Okada, S Seo… - Bioorganic & medicinal …, 1997 - Elsevier
… 3a was approximately four times more potent than lovastatin sodium … found to exceed lovastatin sodium salt (la), pravastatin … gel 60 mately four times more potent than lovastatin sodium …
Number of citations: 200 www.sciencedirect.com
HAN Zhi, G Lei, W Huixia, ZHU Xiaoling, W Bin… - Food and …, 2019 - ifoodmm.cn
… of lovastatin, simvastatin, mevastatin, lovastatin sodium hydroxide, dehydro lovastatin. The … by this method, lovastatin, lovastatin sodium hydroxide salt and dehydro lovastatin were …
Number of citations: 1 www.ifoodmm.cn
AK Upadhyay, N Gupta, N Sharma, DS Rajput… - Research Journal of …, 2023 - rjpdft.com
… The present investigations showed that solubility of Lovastatin Sodium was markedly … in providing fastest onset of action of Lovastatin Sodium as well as enhanced dissolution rate. The …
Number of citations: 2 rjpdft.com
GS Shurshalova, AR Yulmetov, DA Sharapova… - Bionanoscience, 2020 - Springer
Lovastatin is a drug of the statin group which possesses the ability to decrease low-density lipoprotein cholesterol level by the competitive inhibition of 3-hydroxy-3-methylglutaryl …
Number of citations: 10 link.springer.com
SK Vemula, K Neduri - App Sci Rep, 2015 - researchgate.net
The present study is intended to develop the lovastatin fast dissolving tablets using superdisintegrants to improve the dissolution rate. Lovastatin fast dissolving tablets were prepared …
Number of citations: 7 www.researchgate.net
X Xie, X Gao, Y Tang - The 2008 Annual Meeting, 2008 - aiche.confex.com
… the acyltransfer of the side chain α-methylbutyrate synthesized by LovF to the C-8 hydroxyl of the direct biosynthetic precursor monacolin J sodium salt (MJSS) to yield lovastatin sodium …
Number of citations: 0 aiche.confex.com
SA Glynn, D O'Sullivan, AJ Eustace, M Clynes… - BMC cancer, 2008 - Springer
… Sensitivity to pravastatin sodium, mevastatin sodium, lovastatin sodium and simvastatin sodium in the panel of cell lines was determined by the acid phosphatase method, which …
Number of citations: 133 link.springer.com
RA Parker, BC Pearce, RW Clark, DA Gordon… - Journal of Biological …, 1993 - ASBMB
… -CoA Reductase-To measure HMG-CoA reductase synthesis, HepG2 cells at 80% confluence (in RPMI-1640 with 10% fetal bovine serum) were incubated with 5 p M lovastatin sodium …
Number of citations: 553 www.jbc.org
K Shaikh, S Patwekar, S Payghan… - Asian Journal of …, 2011 - academia.edu
Solid Dispersions greatly enhance the surface area and hence the dissolution rate and the bioavailability of poorly water-soluble drugs are raised. Thus solid dispersions of Lovastatin …
Number of citations: 34 www.academia.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.